molecular formula C14H12Cl2OS B13928965 (3-(Benzylthio)-2,5-dichlorophenyl)methanol

(3-(Benzylthio)-2,5-dichlorophenyl)methanol

Cat. No.: B13928965
M. Wt: 299.2 g/mol
InChI Key: FHFUISPPDIXXNF-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-[(phenylmethyl)thio]benzenemethanol is an organic compound characterized by the presence of two chlorine atoms, a phenylmethylthio group, and a benzenemethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-[(phenylmethyl)thio]benzenemethanol typically involves the reaction of 2,5-dichlorobenzyl chloride with thiophenol under basic conditions to form the corresponding thioether. This intermediate is then subjected to a hydroxylation reaction to introduce the benzenemethanol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-[(phenylmethyl)thio]benzenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products

    Oxidation: Formation of 2,5-dichloro-3-[(phenylmethyl)thio]benzophenone.

    Reduction: Formation of 2,5-dichloro-3-[(phenylmethyl)thio]benzene.

    Substitution: Formation of 2,5-dichloro-3-[(phenylmethyl)thio]benzylamine or 2,5-dichloro-3-[(phenylmethyl)thio]benzylmethane.

Scientific Research Applications

2,5-Dichloro-3-[(phenylmethyl)thio]benzenemethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-[(phenylmethyl)thio]benzenemethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the phenylmethylthio group and chlorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorobenzyl alcohol
  • 2,5-Dichlorothiophenol
  • 3-[(Phenylmethyl)thio]benzenemethanol

Uniqueness

2,5-Dichloro-3-[(phenylmethyl)thio]benzenemethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12Cl2OS

Molecular Weight

299.2 g/mol

IUPAC Name

(3-benzylsulfanyl-2,5-dichlorophenyl)methanol

InChI

InChI=1S/C14H12Cl2OS/c15-12-6-11(8-17)14(16)13(7-12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2

InChI Key

FHFUISPPDIXXNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC(=C2Cl)CO)Cl

Origin of Product

United States

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